5-(4-Chlorophenoxy)-1-pentene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-4-pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h2,5-8H,1,3-4,9H2 |
InChI Key |
GCEGOGTWCPBUPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Chlorophenoxy 1 Pentene
Strategies for Carbon-Oxygen Ether Bond Formation in Aryloxy-Alkenes
The formation of the ether bond between the 4-chlorophenol (B41353) moiety and the pentenyl side chain is a critical step in the synthesis of the target molecule. Two primary strategies, Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis, are commonly employed for creating such aryloxy linkages.
Nucleophilic Aromatic Substitution Approaches for the 4-Chlorophenoxy Linkage
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. ncrdsip.commasterorganicchemistry.com In this approach, a nucleophile attacks an aryl halide or sulfonate, replacing the leaving group. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. ncrdsip.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. ncrdsip.commasterorganicchemistry.com
For the synthesis of a 4-chlorophenoxy linkage, a typical SNAr strategy might involve reacting a phenol (B47542) with an activated aryl halide. For instance, in a related synthesis, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene was prepared by reacting 4-chlorophenol with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and a copper catalyst. nih.gov The nitro group para to the target chlorine atom activates the ring toward nucleophilic attack by the 4-chlorophenoxide.
While the 4-chlorophenoxy group itself can act as a leaving group (nucleofuge) in certain specialized reactions, its formation is often achieved via standard SNAr or Williamson ether methodologies. nih.gov The reactivity in SNAr reactions is notably influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive due to its high electronegativity, which stabilizes the intermediate carbanion. masterorganicchemistry.com
| Factor | Description | Impact on Reaction Rate | Example |
|---|---|---|---|
| Electron-Withdrawing Groups (EWG) | Groups like -NO2, -CN, -C(O)R that withdraw electron density from the ring. | Significantly increases rate when positioned ortho/para to the leaving group by stabilizing the Meisenheimer complex. ncrdsip.com | p-Nitrochlorobenzene reacts much faster than chlorobenzene. |
| Leaving Group | The atom or group displaced by the nucleophile. | Rate order is typically F > Cl > Br > I. The rate-determining step is the nucleophile attack, not C-X bond cleavage. masterorganicchemistry.com | Aryl fluorides are the most reactive substrates. |
| Nucleophile | The electron-rich species that attacks the aromatic ring. | Stronger nucleophiles generally lead to faster reactions. | Phenoxides (ArO-) are common nucleophiles for ether synthesis. |
| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | The reaction of p-nitrochlorobenzene with methoxide (B1231860) is faster in DMSO than in methanol. |
Williamson Ether Synthesis Adaptations for Pentenyl Chain Integration
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. libretexts.orgkhanacademy.org The reaction involves the SN2 displacement of a halide or other suitable leaving group from an alkyl substrate by an alkoxide or phenoxide ion. masterorganicchemistry.com
To synthesize 5-(4-chlorophenoxy)-1-pentene, this method would be adapted by reacting the sodium or potassium salt of 4-chlorophenol (sodium 4-chlorophenoxide) with a pentenyl halide, specifically 5-bromo-1-pentene (B141829) or 5-iodo-1-pentene. The phenoxide is typically generated in situ by treating 4-chlorophenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). libretexts.org The subsequent SN2 reaction proceeds as the phenoxide attacks the electrophilic carbon of the pentenyl halide, displacing the bromide or iodide ion to form the desired ether.
Since the Williamson synthesis is an SN2 reaction, it is most efficient with primary alkyl halides. masterorganicchemistry.com 5-Bromo-1-pentene is a primary halide, making this a highly viable synthetic route with minimal competing elimination reactions. The requisite 5-bromo-1-pentene can be synthesized via a controlled elimination reaction from 1,5-dibromopentane (B145557). google.com
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base/Solvent System | Product |
|---|---|---|---|
| 4-Chlorophenol | 5-Bromo-1-pentene | NaH / THF | This compound |
| 4-Chlorophenol | 5-Bromo-1-pentene | K₂CO₃ / Acetone or DMF | This compound |
| 4-Chlorophenol | 5-Iodo-1-pentene | NaH / THF | This compound |
Pentene Chain Introduction and Functionalization
The introduction of the 1-pentene (B89616) moiety is the second key challenge in synthesizing the target compound. This can be achieved through various carbon-carbon bond-forming reactions or by modifying a pre-existing carbon skeleton.
Olefin Metathesis Strategies
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orgnobelprize.org Cross-metathesis, an intermolecular variation, can be used to construct the 1-pentene chain.
A plausible strategy would involve the cross-metathesis of a shorter chain aryloxy-alkene, such as allyl (4-chlorophenyl) ether, with an excess of a simple alkene like ethylene (B1197577) or propylene (B89431). For example, reacting allyl (4-chlorophenyl) ether with propylene in the presence of a Grubbs' catalyst could yield this compound. The reaction equilibrium is often driven by the removal of a volatile byproduct, such as ethylene in a self-metathesis side reaction. organic-chemistry.org The choice of catalyst is critical, with second and third-generation Grubbs' catalysts showing broad functional group tolerance and high activity. organic-chemistry.orgharvard.edu
| Substrate 1 | Substrate 2 | Catalyst Type | Potential Product | Key Consideration |
|---|---|---|---|---|
| Allyl (4-chlorophenyl) ether | Propylene | Grubbs' 2nd Generation | This compound | Control of homo- and cross-dimerization products. |
| 3-Butenyl (4-chlorophenyl) ether | Ethylene (gas) | Hoveyda-Grubbs' 2nd Gen. | This compound | Reaction driven by removal of ethylene byproduct from potential self-metathesis of the starting material. organic-chemistry.org |
Alkene Formation via Controlled Elimination Reactions
Elimination reactions provide a classic route to alkenes by removing two substituents from adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com These reactions typically proceed via two main mechanisms: the one-step E2 mechanism, which is favored by strong, sterically hindered bases, and the multi-step E1 mechanism, which involves a carbocation intermediate and is favored by weak bases and protic solvents. ucsb.edu
For generating the terminal 1-pentene structure, a controlled elimination is essential to avoid the formation of the more thermodynamically stable internal 2-pentene (B8815676) isomer (Zaitsev's rule). iitk.ac.in This can be achieved by using a sterically bulky base (e.g., potassium tert-butoxide) in an E2 reaction, which preferentially abstracts the less sterically hindered terminal proton, leading to the Hofmann product.
A practical application of this strategy is the synthesis of 5-bromo-1-pentene, a key precursor for the Williamson ether synthesis. This intermediate can be synthesized from 1,5-dibromopentane through a dehydrobromination reaction where one bromine atom is eliminated. google.com By carefully controlling the reaction conditions, such as using a suitable base and solvent system (e.g., hexamethylphosphoric triamide as a catalyst in N,N-dimethylformamide), the desired terminal alkene can be formed selectively. google.com
| Feature | E2 Mechanism | E1 Mechanism |
|---|---|---|
| Kinetics | Second-order rate = k[Substrate][Base] | First-order rate = k[Substrate] |
| Mechanism | Single concerted step. iitk.ac.in | Two steps via a carbocation intermediate. ucsb.edu |
| Base Requirement | Requires a strong base. | Favored by weak bases or heat. |
| Stereochemistry | Requires anti-periplanar geometry of H and Leaving Group. ucsb.edu | Non-stereospecific. |
| Regioselectivity | Can favor Hofmann product (less substituted alkene) with bulky bases. | Typically favors Zaitsev product (more substituted alkene). |
| Rearrangements | No rearrangements. | Carbocation rearrangements are common. |
Organometallic Approaches for Carbon-Carbon Bond Construction (e.g., Grignard Reactions)
Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are fundamental tools for carbon-carbon bond formation. organic-chemistry.orgmsu.edu They act as potent carbon nucleophiles, reacting with a wide range of electrophiles such as aldehydes, ketones, and epoxides. vapourtec.commasterorganicchemistry.com
A plausible Grignard-based synthesis of this compound could involve several pathways. One approach is the reaction of allylmagnesium chloride or bromide with an epoxide containing the chlorophenoxy group, such as 2-((4-chlorophenoxy)methyl)oxirane. The Grignard reagent would attack the less substituted carbon of the epoxide ring, opening it to form the alcohol 1-(4-chlorophenoxy)-4-penten-2-ol. Subsequent deoxygenation steps would be required to arrive at the final product.
Alternatively, a more direct synthesis of a related precursor, 1-pentene-14C, has been demonstrated by reacting allylmagnesium chloride with labeled iodoethane. researchgate.net This highlights the utility of coupling allyl Grignard reagents with alkyl halides to form the 1-pentene structure. A similar strategy could be envisioned where allylmagnesium chloride reacts with a two-carbon electrophile bearing the 4-chlorophenoxy group, such as 1-(4-chlorophenoxy)-2-iodoethane.
| Grignard Reagent | Electrophile | Initial Product | Notes |
|---|---|---|---|
| Allylmagnesium bromide | 2-((4-Chlorophenoxy)methyl)oxirane | 1-(4-Chlorophenoxy)-4-penten-2-ol | Forms a C-C bond and requires further functional group manipulation. masterorganicchemistry.com |
| (2-(4-Chlorophenoxy)ethyl)magnesium bromide | Allyl bromide | This compound | Direct construction of the carbon skeleton. |
| Allylmagnesium chloride | 1-(4-Chlorophenoxy)-2-iodoethane | This compound | Direct coupling to form the target molecule. researchgate.net |
Stereoselective Synthesis Considerations for this compound and its Analogs
The synthesis of this compound and its structurally related analogs presents distinct stereochemical challenges. Achieving high levels of stereocontrol is crucial, particularly when targeting chiral derivatives for applications where specific enantiomers or diastereomers are required. Key considerations include the enantioselective formation of chiral centers and the regioselective placement of the terminal double bond.
Enantioselective Approaches in the Synthesis of Chiral Derivatives
While this compound itself is achiral, the introduction of substituents on the pentenyl chain can create one or more stereocenters. For instance, an analog such as 1-(4-chlorophenoxy)pent-4-en-2-ol would be chiral. The synthesis of such chiral derivatives necessitates the use of asymmetric methodologies to control the absolute configuration of the newly formed stereocenters.
A prominent and highly effective strategy for creating chiral aryloxy-alkene structures is the metal-catalyzed asymmetric allylic alkylation (AAA) of phenols. nih.gov This method facilitates the formation of chiral C-O bonds, yielding enantioenriched allylic aryl ethers. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. nih.govnih.gov
Research has demonstrated that chiral palladium(II) complexes can effectively catalyze the reaction between phenol nucleophiles and allylic alcohol derivatives, such as trichloroacetimidates, to produce branched allylic aryl ethers with high enantiomeric purity. nih.gov For example, di-μ-amidate dipalladium complexes have been identified as potent catalysts for transforming (E)-2-alkene-1-ols into 3-aryloxy-1-alkene products with excellent enantioselectivity, often achieving 90–98% enantiomeric excess (ee). nih.govnih.gov This approach is directly applicable to the synthesis of chiral analogs of this compound by using 4-chlorophenol as the nucleophile.
The choice of the chiral ligand is paramount for achieving high enantioselectivity. Sterically bulky and well-defined chiral monophosphorus ligands have proven effective in palladium-catalyzed alkene aryloxyarylation reactions, leading to the formation of chiral chromans and other oxygen heterocycles with excellent ee. nih.govresearchgate.net Similarly, chiral aminophosphinite-ligated ruthenium complexes have been used to catalyze the nucleophilic addition of phenols to allylic substrates, affording optically active allylic aryl ethers. rsc.org
| Catalyst/Ligand System | Substrate Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [COP-NHCOCCl₃]₂ (Palladium II) | (E)-2-Alken-1-ol trichloroacetimidate | Phenols | 61-88 | 90-98 | nih.govnih.gov |
| Pd / Chiral Monophosphorus Ligand (L4/L5) | Alkenyl Bromide | Catechol derivatives | High | >95 | nih.gov |
| [Ru(AMP)₂(CH₃CN)₂][BPh₄]₂ | Allyl Chloride | Phenol | Moderate | up to 90 | rsc.org |
| Ipc₂BCH₂CH=CH₂ (Organoborane) | Aldehydes/Ketones | - | 72-84 | up to 96 | york.ac.uk |
These methodologies provide a robust framework for the synthesis of a wide array of chiral derivatives related to this compound, enabling precise control over stereochemistry which is essential for investigating the structure-activity relationships of these compounds.
Regioselective Control in Pentene Double Bond Formation
The synthesis of this compound requires precise control over the position of the carbon-carbon double bond to ensure the formation of the terminal alkene (1-pentene) isomer over other potential internal alkene isomers (e.g., 2-pentene). Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.commasterorganicchemistry.com
The most direct and widely employed method for synthesizing ethers like this compound is the Williamson ether synthesis. byjus.comuomus.edu.iq This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com To synthesize the target compound, 4-chlorophenol would first be deprotonated with a strong base (e.g., sodium hydride) to form the sodium 4-chlorophenoxide. This alkoxide then reacts with an appropriate halo-pentene.
To ensure the formation of the 1-pentene isomer, the key is the choice of the alkyl halide. Using 5-bromo-1-pentene or a similar 5-halo-1-pentene as the electrophile guarantees that the double bond is located at the terminal position in the final product. The reaction proceeds via an SN2 mechanism where the 4-chlorophenoxide attacks the carbon bearing the halogen, displacing the halide and forming the ether linkage without altering the position of the pre-existing double bond. byjus.com
Synthetic Pathway:
Alkoxide Formation: 4-chlorophenol + NaH → Sodium 4-chlorophenoxide + H₂
SN2 Reaction: Sodium 4-chlorophenoxide + 5-bromo-1-pentene → this compound + NaBr
This strategy offers excellent regioselective control because the connectivity of the pentene backbone is already established in the starting material. The Williamson ether synthesis is most effective for primary alkyl halides, as secondary and tertiary halides tend to undergo a competing E2 elimination reaction. libretexts.org Since 5-bromo-1-pentene is a primary alkyl halide, the desired SN2 substitution is highly favored over elimination, leading to a good yield of the target ether. This approach effectively circumvents the challenge of controlling the double bond position during its formation, instead incorporating the desired regioisomer from the start.
Mechanistic Investigations of 5 4 Chlorophenoxy 1 Pentene Reactivity
Alkene Reactivity Studies of the 1-Pentenyl Moiety
The 1-pentenyl group, with its terminal carbon-carbon double bond, is a site of high electron density, making it susceptible to attack by electrophiles and radicals. libretexts.org Its reactivity is typical of simple alkenes, primarily undergoing addition reactions. msu.edu
Electrophilic Addition Mechanisms (e.g., Halogenation, Hydrohalogenation)
Electrophilic addition reactions are a hallmark of alkene chemistry. savemyexams.com In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
For an unsymmetrical alkene like the 1-pentenyl moiety in 5-(4-chlorophenoxy)-1-pentene, the regioselectivity of the addition is governed by Markovnikov's rule. This rule posits that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide group attaches to the carbon with more alkyl substituents. chemguide.co.uk This preference is due to the formation of the more stable carbocation intermediate. msu.educhemguide.co.uk
The mechanism proceeds in two main steps:
Electrophilic Attack : The π-electrons of the alkene's double bond attack the electrophile (e.g., H⁺ from HBr). This breaks the π-bond and forms a new sigma bond between the electrophile and one of the carbons of the original double bond. libretexts.org In the case of the 1-pentenyl group, the hydrogen will add to the terminal carbon (C1), leading to the formation of a more stable secondary carbocation at C2.
Nucleophilic Attack : The resulting carbocation is an electrophile that is then attacked by the nucleophilic halide anion (e.g., Br⁻). libretexts.org This forms the final alkyl halide product.
The general reaction can be depicted as: CH₂=CH(CH₂)₃O-C₆H₄Cl + HX → CH₃-CHX(CH₂)₃O-C₆H₄Cl
The stability of the carbocation intermediate is the determining factor for the major product formed. savemyexams.com
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Mechanism Notes |
| HBr | 5-(4-Chlorophenoxy)-2-bromopentane | Follows Markovnikov's rule, proceeding through a more stable secondary carbocation. chemguide.co.uk |
| HCl | 5-(4-Chlorophenoxy)-2-chloropentane | Similar to HBr addition, with the chloride ion acting as the nucleophile. libretexts.org |
| H₂O (acid-catalyzed) | 5-(4-Chlorophenoxy)pentan-2-ol | Acid catalysis generates a hydronium ion (H₃O⁺) which initiates the reaction, leading to alcohol formation. msu.edu |
| Br₂ | 5-(4-Chlorophenoxy)-1,2-dibromopentane | Forms a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion. |
Radical Reaction Pathways
The 1-pentenyl moiety can also participate in radical reactions. These reactions are typically initiated by a radical species and proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org
One significant pathway is radical addition across the double bond. For instance, in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. The peroxide initiator generates a bromine radical, which then adds to the terminal carbon of the double bond to form a more stable secondary radical at the C2 position. This radical then abstracts a hydrogen atom from HBr to form the product and regenerate the bromine radical.
Another potential radical pathway involves the allylic position (C3) of the pentenyl chain. The hydrogen atoms at this position can be abstracted to form a resonance-stabilized allylic radical. This radical can then undergo further reactions, such as coupling or oxidation.
Atmospheric oxidation of volatile organic compounds (VOCs) containing alkene functionalities often proceeds through radical-initiated pathways. caltech.edu Oxidants like the hydroxyl radical (•OH) can add to the double bond, initiating a cascade of reactions that can lead to various oxygenated products. researchgate.net
Table 2: Potential Radical Reactions of the 1-Pentenyl Moiety
| Reaction Type | Initiator/Reagent | Key Intermediate | Expected Outcome |
| Anti-Markovnikov Hydrobromination | HBr, Peroxides | Secondary radical at C2 | Formation of 1-bromo-5-(4-chlorophenoxy)pentane. |
| Allylic Halogenation | N-Bromosuccinimide (NBS), light | Resonance-stabilized allylic radical | Substitution at the C3 position to yield 3-bromo-5-(4-chlorophenoxy)-1-pentene. |
| Radical Polymerization | Radical initiator (e.g., AIBN) | Growing polymer chain with a radical end | Formation of a polymer with repeating 5-(4-chlorophenoxy)pentene units. |
| Radical Cyclization | Intramolecular reaction initiator | Carbon-centered radical within the chain | Can lead to the formation of cyclic products, although this is substrate-dependent. libretexts.org |
Cycloaddition Reactions (e.g., Diels-Alder Reactivity)
Cycloaddition reactions involve the formation of a new ring from two or more unsaturated molecules. numberanalytics.com The 1-pentenyl group, as an alkene, can act as the evitachem.com component (the dienophile) in these reactions.
In a [4+2] cycloaddition, or Diels-Alder reaction, a diene reacts with a dienophile to form a six-membered ring. libretexts.org Simple alkenes like 1-pentene (B89616) are generally poor dienophiles and require either electron-withdrawing groups on the dienophile or electron-donating groups on the diene to proceed efficiently under normal conditions. libretexts.orgkoyauniversity.org Therefore, this compound would be expected to react only with highly reactive, electron-rich dienes.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. organic-chemistry.org The reactivity in these cases is highly dependent on the specific 1,3-dipole used, with examples including azides, nitrile oxides, and diazomethane. organic-chemistry.orgresearchgate.net
Table 3: Potential Cycloaddition Reactions with the 1-Pentenyl Moiety
| Reaction Type | Reagent Type | Product Class | Reactivity Notes |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene | Reaction is generally unfavorable unless the diene is highly activated with electron-donating groups. libretexts.org |
| [3+2] Cycloaddition (1,3-Dipolar) | 1,3-Dipole (e.g., Phenyl Azide) | Substituted Triazoline | A versatile method for synthesizing five-membered heterocycles. organic-chemistry.org |
| [2+2] Cycloaddition | Another Alkene (photochemical) | Substituted Cyclobutane | Often requires photochemical activation as thermal [2+2] cycloadditions are typically forbidden by orbital symmetry rules. libretexts.org |
Aromatic and Ether Linkage Reactivity of the 4-Chlorophenoxy Substructure
The 4-chlorophenoxy moiety contains an aromatic ring and an aryl ether linkage, both of which have distinct reactivities.
Electrophilic Aromatic Substitution on the Chlorophenoxy Ring
The benzene (B151609) ring of the 4-chlorophenoxy group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. libretexts.org The regiochemical outcome of this reaction is dictated by the two existing substituents: the chloro group and the alkoxy group (-O-R).
Alkoxy Group (-O(CH₂)₃CH=CH₂) : This group is strongly activating and ortho, para-directing due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance.
Chloro Group (-Cl) : This group is deactivating due to its inductive electron withdrawal but is also ortho, para-directing because of resonance donation from its lone pairs.
Since the para position is already occupied by the chloro group, substitution will be directed to the positions ortho to the strongly activating alkoxy group (C2 and C6). The chloro group also directs to these same positions. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions of the aromatic ring.
Table 4: Regioselectivity of Electrophilic Aromatic Substitution on the 4-Chlorophenoxy Ring
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-(2-Nitro-4-chlorophenoxy)-1-pentene and 5-(2,6-Dinitro-4-chlorophenoxy)-1-pentene |
| Halogenation | Br₂ / FeBr₃ | 5-(2-Bromo-4-chlorophenoxy)-1-pentene |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-(2-Acetyl-4-chlorophenoxy)-1-pentene |
| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | 5-(2-Methyl-4-chlorophenoxy)-1-pentene |
Cleavage Mechanisms of the Aryl Ether Bond
The aryl ether bond (Ar-O-R) is generally stable but can be cleaved under specific, often harsh, conditions. Mechanistic studies, particularly on lignin (B12514952) model compounds which contain similar linkages, have identified several cleavage pathways. nih.govrsc.org
Acid-Catalyzed Cleavage : Strong acids like HBr or HI can cleave aryl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond because an Sₙ2 attack on an sp²-hybridized aromatic carbon is difficult. This would yield 4-chlorophenol (B41353) and a halogenated pentene derivative.
Reductive Cleavage : Certain catalytic systems, often employing transition metals and a reducing agent, can facilitate the hydrogenolysis of the C-O bond. This is a key strategy in lignin depolymerization. nih.gov
Oxidative Cleavage : Oxidative mechanisms can also lead to ether bond cleavage. In some biological or biomimetic systems, enzymatic pathways initiate cleavage through oxidation of the aromatic ring or the adjacent alkyl carbon. d-nb.infoosti.gov
Table 5: Potential Cleavage Mechanisms for the Aryl Ether Bond
| Cleavage Method | Reagents/Conditions | Products | Mechanistic Pathway |
| Acid-Catalyzed | Conc. HBr, heat | 4-Chlorophenol and 5-bromo-1-pentene (B141829) | Protonation of ether oxygen followed by Sₙ2 attack by bromide on the alkyl carbon. |
| Reductive (Hydrogenolysis) | H₂, Metal Catalyst (e.g., Pd/C) | 4-Chlorophenol and Pentane | Catalytic hydrogenation of the C-O bond. The alkene may also be reduced. |
| Oxidative | Strong oxidizing agents or specific enzymatic systems | 4-Chlorophenol and various oxidized pentene derivatives | Can proceed via radical intermediates or direct enzymatic attack. d-nb.info |
Interplay Between Pentenyl and 4-Chlorophenoxy Functionalities in Reaction Pathways
The 1-pentene functionality is characterized by a terminal double bond, making it susceptible to a variety of addition reactions. Key pathways include:
Electrophilic Addition : The double bond can be attacked by electrophiles. For instance, reaction with hydrogen halides (HX) would proceed via a carbocation intermediate, following Markovnikov's rule. masterorganicchemistry.com
Radical Addition : In the presence of radical initiators, species like HBr can add via an anti-Markovnikov mechanism. masterorganicchemistry.com The double bond is also reactive towards other radicals, such as hydroxyl (•OH) radicals in atmospheric chemistry. copernicus.orgmdpi.com
Oxidation : The alkene can be oxidized to form epoxides, diols, or undergo cleavage depending on the reagents used.
The 4-chlorophenoxy group possesses a different set of reactive sites. The aromatic ring is influenced by two substituents: the ether oxygen and the chlorine atom. The ether group is generally activating and ortho-, para-directing for electrophilic aromatic substitution, while the chlorine atom is deactivating but also ortho-, para-directing. The net effect is a moderately deactivated ring system. The ether linkage itself is generally stable but can be cleaved under harsh conditions.
The interplay between these two groups can lead to specific reaction pathways:
Intramolecular Cyclization : The spatial proximity of the two functional groups allows for the possibility of intramolecular reactions. For example, under acidic conditions that activate the alkene (e.g., via protonation or formation of a halonium ion), the ether oxygen can act as an intramolecular nucleophile. This can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans (via 5-exo cyclization) or tetrahydropyrans (via 6-endo cyclization). nih.gov Similarly, intramolecular Friedel-Crafts type reactions, where the alkene's double bond is attacked by the aromatic ring, could theoretically lead to the formation of polycyclic structures, though this is generally more favorable for forming five- or six-membered rings. d-nb.infomasterorganicchemistry.com
Steric Hindrance : The bulky 4-chlorophenoxypropyl group can sterically hinder the approach of reagents to the double bond, potentially influencing the stereoselectivity of reactions. This effect is dependent on the conformation of the flexible pentenyl chain.
Neighboring Group Participation : In reactions involving the formation of a carbocation at the C2 position of the pentenyl chain, the ether oxygen at the C5 position is too distant for direct neighboring group participation. However, interactions involving the entire flexible chain could influence the stability and fate of reactive intermediates. nih.gov
Kinetic and Thermodynamic Analyses of Key Transformations
Kinetic Analysis
The kinetics of reactions at the pentenyl double bond are of primary interest. Atmospheric oxidation initiated by hydroxyl (•OH) radicals is a crucial degradation pathway for many volatile organic compounds (VOCs). The rate of this reaction is a key parameter for determining atmospheric lifetime. For many alkenes, the reaction with •OH radicals is rapid. Based on data for structurally similar compounds, the rate constant for the reaction of the pentenyl moiety can be estimated.
The table below presents experimental rate constants for the reaction of •OH radicals with various VOCs, which can serve as proxies for the reactivity of the alkene group in this compound. The rate constants for terminal alkenes are typically high, on the order of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.comcopernicus.org
| Compound | kₒₕ (cm³ molecule⁻¹ s⁻¹) at ~298 K | Reference |
|---|---|---|
| n-Pentylbenzene | 5.3 x 10⁻¹² | copernicus.org |
| Ethylcyclohexane | 1.44 x 10⁻¹¹ | copernicus.org |
| Diphenyl Ether | 1.67 x 10⁻¹² | acs.org |
| n-Hexane | 5.5 x 10⁻¹² | mdpi.com |
The remote 4-chlorophenoxy group is expected to have only a minor influence on the rate of addition to the double bond, suggesting the reaction rate for this compound with •OH would be comparable to that of other terminal alkenes.
Thermodynamic Analysis
The thermodynamics of reactions involving this compound can be understood by examining fundamental transformations. A key thermodynamic parameter for alkenes is the enthalpy of hydrogenation (ΔH°hydrog), which provides a measure of the stability of the double bond.
The hydrogenation of the pentenyl group is expected to be an exothermic process. For the parent alkene, 1-pentene, the enthalpy of hydrogenation is approximately -126 kJ/mol. askfilo.comoregonstate.edudoubtnut.com This value is characteristic of a monosubstituted terminal alkene and is not expected to be significantly altered by the presence of the distant 4-chlorophenoxy substituent. The thermodynamic properties of large molecules are often an additive function of their constituent groups.
The table below provides standard thermodynamic data for 1-pentene and related compounds, illustrating the typical values associated with the components of this compound.
| Compound | Reaction / Property | Value | Units | Reference |
|---|---|---|---|---|
| 1-Pentene | ΔH°f (gas) | -20.9 | kJ/mol | nist.gov |
| 1-Pentene | S°(gas) | 348.9 | J/mol·K | nist.gov |
| 1-Pentene | ΔH°hydrogenation | -126 | kJ/mol | askfilo.comoregonstate.edu |
| Pentane | ΔH°f (gas) | -146.6 | kJ/mol | nist.gov |
These analyses demonstrate that while complex interactions can occur, the fundamental reactivity of this compound can be effectively predicted by considering the established chemical behavior of its constituent alkyl, alkene, and chlorophenoxy ether functionalities.
Theoretical and Computational Chemistry Studies on 5 4 Chlorophenoxy 1 Pentene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5-(4-Chlorophenoxy)-1-pentene, these studies would provide insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a popular computational method that could be used to determine the most stable three-dimensional structure (geometry optimization) of this compound. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in exploring potential chemical reactions involving this molecule. Researchers could model reaction pathways and calculate the energy barriers for these reactions, which helps in understanding reaction kinetics and mechanisms. For instance, the reactivity of the terminal alkene group or the aromatic ring could be investigated.
Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate energy calculations for this compound. Such calculations are crucial for obtaining precise values for properties like ionization potential, electron affinity, and heats of formation, which are essential for a detailed understanding of the molecule's chemical behavior.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would reveal the molecule's conformational landscape by exploring the different shapes it can adopt due to the rotation around its single bonds. Understanding the flexibility and preferred conformations of the pentene chain and its connection to the chlorophenoxy group is important for predicting its interactions with other molecules and its physical properties.
Predictive Modeling of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could generate predicted spectra for various techniques:
Infrared (IR) Spectroscopy: Theoretical IR spectra would show the vibrational frequencies corresponding to different functional groups, aiding in the identification and structural confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms could be calculated to assist in the assignment of experimental NMR spectra.
UV-Vis Spectroscopy: The electronic transitions could be calculated to predict the wavelengths of maximum absorption, providing information about the molecule's electronic structure.
These predicted spectra would be crucial for interpreting experimental results and understanding the underlying molecular mechanisms.
Computational Elucidation of Structure-Reactivity Relationships
By combining the insights from quantum chemical calculations and molecular dynamics, a comprehensive understanding of the structure-reactivity relationships of this compound could be developed. For example, computational studies could map out the electrostatic potential on the molecular surface to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack. Various reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), could be calculated to quantify its chemical reactivity and stability.
Chemical Applications and Transformational Chemistry of 5 4 Chlorophenoxy 1 Pentene
Utilization in Polymer Chemistry and Materials Science
There is currently no available research data on the utilization of 5-(4-chlorophenoxy)-1-pentene in polymer chemistry and materials science.
Copolymerization with Olefin Monomers
No studies have been found that describe the copolymerization of this compound with any olefin monomers.
Grafting and Surface Modification Applications
There is no information available regarding the use of this compound in grafting or surface modification applications.
Role as a Precursor in Complex Organic Synthesis
The role of this compound as a precursor in complex organic synthesis has not been documented in the available scientific literature.
Cascade Reactions and Annulations
No published research details the involvement of this compound in cascade reactions or annulation processes.
Synthesis of Heterocyclic Compounds
The use of this compound for the synthesis of heterocyclic compounds has not been reported.
Development of Catalysts and Ligand Design Based on the Compound's Structure
There is no evidence in the current body of scientific literature to suggest that this compound has been used in the development of catalysts or in ligand design.
Environmental Behavior and Degradation Pathways of 5 4 Chlorophenoxy 1 Pentene
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of chlorophenoxy herbicides from soil and water. who.int Xenobiotic compounds are typically broken down in a series of steps by microbial enzymes. mhmedical.comwikipedia.org
The 4-chlorophenoxy group is a common feature in many herbicides, and its microbial degradation has been extensively studied. Numerous soil bacteria, particularly species of Pseudomonas and Alcaligenes, are capable of using chlorophenoxy compounds as a sole source of carbon and energy. nih.govasm.orgnih.gov
The degradation pathway typically begins with the cleavage of the ether bond, which is often the rate-limiting step. This is accomplished by monooxygenase enzymes, yielding 4-chlorophenol (B41353) and the corresponding aliphatic side chain. uni-stuttgart.de The 4-chlorophenol is then hydroxylated to form 4-chlorocatechol. This catechol intermediate is a key metabolite that can be processed through ring cleavage by dioxygenase enzymes, following either an ortho- or meta-cleavage pathway. nih.govuni-stuttgart.deresearchgate.net Subsequent reactions break down the ring fragments into intermediates of central metabolic pathways, such as the Krebs cycle. nih.gov
Table 2: Proposed Microbial Degradation Pathway for the 4-Chlorophenoxy Moiety
| Step | Reaction | Key Intermediate | Enzyme Class (Example) |
| 1 | Ether Bond Cleavage | 4-Chlorophenol | Monooxygenase uni-stuttgart.de |
| 2 | Aromatic Hydroxylation | 4-Chlorocatechol | Phenol (B47542) Hydroxylase uni-stuttgart.de |
| 3 | Aromatic Ring Cleavage | β-Chloromuconate | Catechol 1,2-Dioxygenase (ortho) nih.gov |
| 4 | Further Metabolism | Krebs Cycle Intermediates | Various Hydrolases, Dehydrogenases |
The pentene chain represents the aliphatic portion of the molecule. The biotransformation of xenobiotics often occurs in phases. nih.govlkouniv.ac.in The pentene chain, being an alkene, is susceptible to several common Phase I metabolic reactions.
One likely pathway is the oxidation of the double bond by cytochrome P450 monooxygenases to form an epoxide. researchgate.net This reactive epoxide can then be hydrolyzed by epoxide hydrolase enzymes to form a diol (a compound with two hydroxyl groups). researchgate.net Alternatively, the double bond could be hydrated to form an alcohol. This initial oxidation introduces polar functional groups, increasing the water solubility of the molecule and making it more susceptible to further degradation. The resulting aliphatic alcohol or diol can be further oxidized to aldehydes, ketones, and carboxylic acids, which can then be completely broken down through pathways like beta-oxidation.
Role of Specific Microbial Consortia in Bioremediation Research
An extensive search of scientific databases reveals no specific studies investigating the role of microbial consortia in the bioremediation of 5-(4-Chlorophenoxy)-1-pentene. Research on related compounds, such as 4-chlorophenol, has identified various bacteria capable of its degradation. For instance, bacterial degradation of 4-chlorophenol can proceed through catechol or hydroquinone pathways, involving enzymes like monooxygenases and dioxygenases. However, the presence of the 1-pentene (B89616) side chain in this compound introduces a different chemical structure that would likely influence microbial metabolism. Without dedicated research, the specific microorganisms and enzymatic pathways involved in the breakdown of this particular compound remain unknown.
Persistence and Environmental Fate Modeling
There is a notable absence of studies focused on the persistence and environmental fate modeling of this compound. Environmental fate models are crucial for predicting how a chemical will behave in different environmental compartments such as soil, water, and air. These models rely on specific physicochemical properties of the compound, including its water solubility, vapor pressure, and partition coefficients (e.g., Kow), as well as its susceptibility to abiotic and biotic degradation processes. Without empirical data on the degradation half-life of this compound in various environmental matrices, any modeling efforts would be purely speculative. The persistence of a chemical is a key factor in its potential to cause long-term environmental harm, and this represents a critical data gap for this compound.
Advanced Analytical Methodologies for 5 4 Chlorophenoxy 1 Pentene Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating and quantifying 5-(4-Chlorophenoxy)-1-pentene, particularly when it is present in complex mixtures. The choice of technique is primarily dictated by the volatility and polarity of the analyte and its potential transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Species
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Given its ether structure, this compound is expected to have sufficient volatility for GC analysis. This technique combines the high separation efficiency of gas chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
In a typical workflow, the sample is injected into the GC, where it is vaporized. The volatile components, including this compound, are separated as they travel through a capillary column. The separation is based on the compounds' boiling points and interactions with the column's stationary phase. After separation, the analytes enter the mass spectrometer.
Tandem mass spectrometry (MS/MS) significantly enhances selectivity compared to single quadrupole GC-MS. researchgate.net It involves the selection of a specific precursor ion from the initial mass spectrum, its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting product ions. This process, known as Selected Reaction Monitoring (SRM), minimizes matrix interference and allows for highly confident identification and quantification at trace levels. researchgate.net
While specific studies on this compound are not detailed in the available literature, the analysis of structurally similar chlorophenoxy acid methyl esters by GC-QTOFMS provides a relevant proxy. nih.govnih.govresearchgate.net For these related compounds, soft ionization techniques have been shown to enhance the molecular ion, which is crucial for establishing the first stage of MS/MS analysis. nih.govnih.gov
Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Volatile Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC Column | Phenyl arylene polymer type (e.g., DB-5MS) | Separation of semi-volatile analytes. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level analysis. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. nih.gov |
| Ionization Mode | Electron Ionization (EI) or Soft Ionization | EI provides standard, library-searchable fragmentation patterns. Soft ionization minimizes fragmentation to preserve the molecular ion. nih.govnih.gov |
| MS/MS Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |
Data derived from general GC-MS methodologies for volatile organic compounds and related chlorophenoxy derivatives. nih.govnih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Polar Species
For non-volatile or polar degradation products of this compound, such as those resulting from the cleavage of the ether bond to form 4-chlorophenol (B41353), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is widely applied to the analysis of polar compounds like phenoxyacetic acid herbicides in environmental samples. econference.ionih.govproquest.com
The separation occurs in the liquid phase using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column (e.g., C18). econference.io The analytes are then introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules. For chlorophenoxy acids, negative ESI mode is often used to deprotonate the acidic functional group. econference.io
Similar to GC-MS/MS, the use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, enabling detection at sub-parts-per-billion levels. econference.ionih.gov This is crucial for monitoring these compounds in environmental matrices where concentrations can be extremely low.
Table 2: Example LC-MS/MS MRM Parameters for a Representative Chlorophenoxy Herbicide (2,4-D)
| Parameter | Typical Condition |
|---|---|
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and acidified water (e.g., with formic acid) econference.io |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| Precursor Ion (m/z) | 219.0 |
| Product Ion 1 (m/z) | 161.0 |
| Product Ion 2 (m/z) | 125.0 |
Data is illustrative for the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) and not specific to this compound. nih.gov
Advanced Hyphenated Techniques (e.g., GCxGC-MS, LC-HRMS)
To further enhance analytical capabilities, more advanced hyphenated techniques can be employed.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For highly complex volatile samples, GCxGC-MS provides a significant increase in separation power. plos.org This technique uses two different GC columns in series. The resulting separation is displayed on a two-dimensional chromatogram, which dramatically increases peak capacity and resolves compounds that would otherwise co-elute in a one-dimensional separation. plos.orgmdpi.com This would be particularly useful for resolving isomers of this compound or separating it from a multitude of other volatile organic compounds in an environmental or industrial sample. wiley.com
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The coupling of LC with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, offers the ability to determine the elemental composition of unknown compounds through highly accurate mass measurements (typically with mass errors <5 ppm). nih.gov This is invaluable for identifying novel reaction byproducts or environmental transformation products of this compound without the need for authentic standards. HRMS can perform both untargeted screening to discover new compounds and targeted analysis for quantification. nih.govlcms.cz
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques are essential for the unambiguous identification of chemical structures. In the context of this compound research, NMR and IR spectroscopy are fundamental tools for elucidating the structures of reaction products and analyzing functional group transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. researchgate.net Both ¹H and ¹³C NMR would be used to characterize this compound and any products from its reactions.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the protons of the terminal alkene, and the various methylene (B1212753) (-CH₂-) groups in the pentene chain. The protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield (to a higher ppm value) due to the electron-withdrawing effect of the oxygen atom. fiveable.melibretexts.orgpressbooks.pub
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Carbons bonded directly to the electronegative oxygen and chlorine atoms would show significant downfield shifts. fiveable.melibretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Structure Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| Alkene CH | C1-H | ~5.7-5.9 | ~137-139 |
| Alkene CH₂ | C2-H₂ | ~4.9-5.1 | ~114-116 |
| Allylic CH₂ | C3-H₂ | ~2.1-2.3 | ~30-32 |
| Alkyl CH₂ | C4-H₂ | ~1.8-2.0 | ~28-30 |
| Ether CH₂ | C5-H₂ | ~3.9-4.1 | ~67-70 |
| Aromatic CH (ortho to O) | Ar-H | ~6.8-7.0 | ~115-117 |
| Aromatic CH (ortho to Cl) | Ar-H | ~7.2-7.4 | ~129-131 |
Predicted values are based on standard chemical shift ranges for the respective functional groups and data for analogous structures like other ethers and pentene derivatives. fiveable.melibretexts.orgpressbooks.pubdocbrown.info
Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. academyart.edu It is particularly useful for monitoring chemical reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups.
For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key structural features. For example, a reaction that transforms the terminal alkene (e.g., via oxidation or addition) would result in the disappearance of the characteristic C=C and vinylic =C-H stretching bands. docbrown.info
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene (=C-H) | Stretch | ~3080-3100 | Medium |
| Aromatic (Ar-H) | Stretch | ~3030-3070 | Weak-Medium |
| Alkyl (C-H) | Stretch | ~2850-2960 | Strong |
| Alkene (C=C) | Stretch | ~1640-1650 | Medium |
| Aromatic (C=C) | Ring Stretch | ~1470-1600 | Medium |
| Aromatic Ether (Ar-O-C) | Asymmetric Stretch | ~1230-1270 | Strong |
| Alkyl Ether (C-O-C) | Symmetric Stretch | ~1000-1150 | Strong |
| Alkene (=CH₂) | Out-of-Plane Bend | ~910-920 | Strong |
| Aromatic (p-substituted) | Out-of-Plane Bend | ~810-850 | Strong |
Data based on typical IR absorption ranges for functional groups found in alkenes, aromatic compounds, and ethers. pressbooks.pubacademyart.edudocbrown.infolumenlearning.compressbooks.pub
Sample Preparation and Extraction Techniques for Complex Research Matrices
Effective sample preparation is the most critical step in the analytical workflow. Its primary goals are to extract the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection by an analytical instrument. env.go.jp The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating samples prior to chromatographic analysis. thermofisher.com It operates on the same principles as liquid chromatography, involving the partitioning of solutes between a solid stationary phase and a liquid mobile phase. nih.gov For a relatively non-polar compound like this compound, which contains a chlorophenyl ring and an alkene chain, a reversed-phase SPE sorbent is the most appropriate choice for extraction from polar (aqueous) matrices. scioninstruments.com
The process involves four distinct steps:
Conditioning: The sorbent is treated first with a strong solvent (e.g., methanol) and then with a weaker solvent (e.g., deionized water) to wet the stationary phase and create an environment suitable for analyte adsorption.
Sample Loading: The sample, typically in an aqueous solution, is passed through the SPE cartridge. The non-polar analyte, this compound, is retained on the non-polar sorbent through hydrophobic interactions, while polar matrix components pass through to waste.
Washing: A polar solvent (e.g., a water/methanol mixture) is passed through the cartridge to wash away any remaining weakly bound, polar interferences without dislodging the target analyte.
Elution: A non-polar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified and concentrated this compound for analysis.
Table 1: Typical Reversed-Phase SPE Protocol for this compound
| Step | Solvent/Solution | Purpose | Sorbent Choice |
|---|---|---|---|
| Conditioning | 1. Methanol2. Deionized Water | Removes impurities, activates sorbent | C18 (Octadecylsilane): Standard choice for non-polar compounds. |
| Sample Loading | Aqueous sample containing the analyte | Analyte binds to sorbent, polar matrix passes through | Phenyl: Provides π-π interactions with the aromatic ring, enhancing retention. phenomenex.com |
| Washing | Water/Methanol (e.g., 95:5 v/v) | Removes residual polar interferences | Polymeric Sorbents (e.g., PS-DVB): Offer high surface area and stability across a wide pH range. researchgate.net |
| Elution | Acetonitrile or Ethyl Acetate | Recovers the purified analyte | |
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com It is a robust method for isolating non-polar to moderately polar compounds from aqueous matrices. env.go.jp For this compound, LLE would involve extracting the compound from a water sample into a water-immiscible organic solvent in which it has high solubility.
Key factors in developing an LLE method include the choice of extraction solvent and pH of the aqueous sample. Solvents like dichloromethane (B109758) and hexane (B92381) are effective for extracting non-polar compounds. env.go.jp Unlike acidic chlorophenoxy herbicides, this compound is a neutral ether, meaning its partitioning is not significantly dependent on pH. epa.gov However, adjusting the sample pH can be used to suppress the extraction of acidic or basic matrix interferences, thereby improving the cleanliness of the final extract. epa.govnih.gov The procedure typically involves vigorous shaking of the sample with the chosen solvent in a separatory funnel, allowing the phases to separate, and collecting the organic layer containing the analyte. This process is often repeated to ensure exhaustive extraction.
Table 2: Comparison of Common LLE Solvents for Extracting Non-Polar Compounds
| Extraction Solvent | Density vs. Water | Boiling Point (°C) | Polarity | Key Considerations |
|---|---|---|---|---|
| Dichloromethane | Heavier | 39.6 | Polar aprotic | High extraction efficiency for a wide range of compounds; potential carcinogen. env.go.jp |
| n-Hexane | Lighter | 69 | Non-polar | Highly selective for non-polar compounds; less effective for even slightly polar analytes. |
| Ethyl Acetate | Lighter | 77.1 | Moderately polar | Good general-purpose solvent; partially soluble in water. |
| Methyl tert-butyl ether (MTBE) | Lighter | 55.2 | Moderately polar | Good alternative to diethyl ether; less prone to peroxide formation. |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique, especially for pesticide residue analysis in food and agricultural commodities. sigmaaldrich.com The method involves two main stages: an initial extraction/partitioning step with acetonitrile and salts, followed by a cleanup step known as dispersive solid-phase extraction (dSPE). chromtech.net.au
While originally developed for high-water content matrices, QuEChERS can be adapted for complex samples like fatty tissues or dry soils, where a non-polar compound like this compound might be encountered. restek.comrestek.com The most critical adaptation occurs during the dSPE cleanup stage. The choice of sorbents is tailored to the specific interferences present in the sample extract.
Standard Cleanup: For general-purpose cleanup, a combination of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove residual water and primary secondary amine (PSA) to remove sugars, organic acids, and fatty acids is used. chromtech.net.au
Adaptation for Fatty Matrices: For samples with high lipid content (e.g., oilseeds, fatty fish), C18 (octadecylsilane) sorbent is added to the dSPE tube. nih.gov The non-polar C18 effectively removes lipids and other non-polar interferences that could otherwise contaminate the analytical system, while the target analyte remains in the acetonitrile supernatant. restek.com
Adaptation for Pigmented Matrices: If the sample contains significant pigments like chlorophyll (B73375) (e.g., in plant materials), a small amount of graphitized carbon black (GCB) can be added. However, caution is required as GCB can retain planar molecules, potentially affecting the recovery of aromatic compounds. restek.com
For extremely high-fat samples, an additional freeze-out step may be incorporated, where the acetonitrile extract is cooled to a low temperature (e.g., -20°C to -80°C) to precipitate lipids before the dSPE cleanup. restek.comresearchgate.net
Table 3: QuEChERS dSPE Sorbent Selection for Matrix Interference Removal
| Sorbent | Target Interference | Rationale for Use |
|---|---|---|
| Magnesium Sulfate (MgSO₄) | Excess Water | Removes water from the acetonitrile extract, improving analyte partitioning and recovery. |
| Primary Secondary Amine (PSA) | Sugars, Fatty Acids, Organic Acids | A weak anion exchanger that effectively removes polar, acidic interferences. nih.gov |
| C18 (Octadecylsilane) | Lipids, Waxes, Non-polar compounds | A non-polar sorbent that removes long-chain fats and other non-polar matrix components. nih.govrestek.com |
| Graphitized Carbon Black (GCB) | Pigments (e.g., Chlorophyll), Sterols | A planar sorbent that removes colored compounds and sterols; may co-adsorb planar analytes. restek.com |
Method Validation and Quality Assurance in Quantitative Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for ensuring the quality and reliability of quantitative data in scientific research. For an analytical method designed to quantify this compound, several key performance parameters must be rigorously evaluated. environics.comimpactfactor.org
The primary validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. environics.com This is typically demonstrated by the absence of interfering peaks in blank matrix samples at the retention time of the analyte.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r) or coefficient of determination (r²) is calculated, with a value ≥ 0.995 often being the minimum acceptance criterion. environics.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies by analyzing a sample matrix spiked with a known amount of the analyte. Recoveries are generally expected to be within 70-120%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤ 20% is a common requirement. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. environics.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. environics.com
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Assessment Method | Typical Acceptance Criteria |
|---|---|---|---|
| Specificity | Ability to measure only the target analyte. | Analysis of blank matrix samples. | No significant interferences at the analyte's retention time. environics.com |
| Linearity | Proportionality of signal to concentration. | Analysis of calibration standards at ≥ 5 concentration levels. | Correlation coefficient (r) ≥ 0.995 or r² ≥ 0.99. |
| Accuracy (Recovery) | Closeness to the true value. | Analysis of spiked matrix samples at multiple levels. | Mean recovery within 70-120%. nih.gov |
| Precision (RSD) | Agreement between repeated measurements. | Replicate analyses of spiked samples (intra- and inter-day). | Relative Standard Deviation (RSD) ≤ 20%. nih.gov |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise ratio (S/N) of 3:1. | S/N ≥ 3. environics.com |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise ratio (S/N) of 10:1. | S/N ≥ 10 with acceptable precision and accuracy. environics.com |
Q & A
Basic: What are the recommended synthetic routes for 5-(4-Chlorophenoxy)-1-pentene, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is synthesized via nucleophilic substitution, where 4-chlorophenol reacts with 5-chloro-1-pentene under basic conditions (e.g., K₂CO₃ or NaOH). Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF improve reactivity compared to THF.
- Temperature : Maintaining 60–80°C enhances reaction kinetics without promoting side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial activity.
Yield is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and confirmed by GC-MS (molecular ion at m/z ~184). Stoichiometric excess of 4-chlorophenol (1.2:1) minimizes unreacted alkene .
Advanced: How can computational tools predict retrosynthetic pathways for this compound?
Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) apply template-based algorithms to propose one-step syntheses. Key steps include:
- Precursor scoring : Allylic halides and 4-chlorophenol derivatives are prioritized based on bond dissociation energies.
- Plausibility thresholds : Routes with scores >0.01 are validated via DFT calculations for transition-state stability.
- Database integration : PubChem and BKMS_METABOLIC datasets cross-reference experimental success rates. For example, coupling 4-chlorophenol with 5-bromo-1-pentene under Suzuki-Miyaura conditions is a high-probability pathway .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : δ 6.8–7.3 ppm (aromatic protons), δ 4.2 ppm (–OCH₂–), δ 5.6–5.9 ppm (vinyl protons).
- ¹³C NMR : δ 115–125 ppm (aromatic carbons), δ 70 ppm (ether linkage), δ 120–130 ppm (alkene carbons).
- IR : C–O–C stretch at 1240–1260 cm⁻¹, C–Cl stretch at 740–760 cm⁻¹.
- GC-MS : Molecular ion at m/z 184 (C₁₁H₁₁ClO), with fragments at m/z 139 (loss of pentene chain) .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
Discrepancies arise from assay variability (e.g., cell lines, incubation times). Strategies include:
- Dose-response normalization : Express activity as IC₅₀ values relative to positive controls (e.g., doxorubicin).
- SAR studies : Compare halogen substituents (e.g., fluoro vs. chloro) to isolate electronic effects.
- Independent validation : Reproduce results in ≥3 labs using OECD-compliant protocols. Meta-analyses using tools like RevMan quantify heterogeneity .
Basic: How does the 4-chlorophenoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic effects : The electron-withdrawing Cl group activates the phenoxy ring for electrophilic substitution but deactivates the alkene toward nucleophiles.
- Steric effects : Para-substitution minimizes steric hindrance, favoring regioselective Heck coupling at the β-position of the alkene.
- Computational modeling : Molecular electrostatic potential (MEP) maps predict nucleophilic attack sites on the alkene .
Advanced: What in silico methods predict environmental fate and toxicity?
Methodological Answer:
- QSAR models : EPI Suite estimates biodegradation (Biowin) and bioaccumulation (BCF).
- Molecular docking : Predicts metabolic pathways via cytochrome P450 interactions (AutoDock Vina).
- Validation : Compare predictions against experimental Daphnia magna LC₅₀ data. Uncertainties in half-life (t₁/₂) predictions require Monte Carlo simulations .
Basic: What handling protocols ensure stability of this compound?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation.
- Solubility : Use anhydrous DCM or ethyl acetate; avoid protic solvents (e.g., methanol) to prevent hydrolysis.
- Purity checks : Monthly HPLC analysis (C18 column, 70:30 acetonitrile:water) detects oxidation products .
Advanced: How does X-ray crystallography inform solid-state reactivity?
Methodological Answer:
Single-crystal X-ray analysis reveals:
- Conformational preferences : Dihedral angles between the phenoxy ring and pentene chain (e.g., 45–60°), influencing π-stacking in the solid state.
- Reactivity implications : Torsional strain in the alkene lowers activation energy for ring-opening metathesis. Gas-phase DFT structures (B3LYP/6-31G*) highlight solvent-free conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
